molecular formula C18H18ClFN2O2 B2795281 (2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797756-52-5

(2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2795281
CAS No.: 1797756-52-5
M. Wt: 348.8
InChI Key: WHACUJLSNDKCCO-UHFFFAOYSA-N
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Description

The compound (2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that contains several functional groups and structural features. It includes a 2-chloro-4-fluorophenyl group, a 6-methylpyridin-2-yl group, and a 4-piperidin-1-yl group . These groups are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystal structure, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chloro and fluoro groups on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The piperidine ring could act as a base or nucleophile in certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups and aromatic rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Fluorescent Chemosensors

Compounds based on similar structural motifs have been used to develop fluorescent chemosensors for detecting metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. Such chemosensors have applications in environmental monitoring, medical diagnostics, and research laboratories. The utility of these chemosensors demonstrates the potential of complex organic molecules in analytical chemistry and diagnostics P. Roy, 2021.

Pharmacophoric Groups in Antipsychotic Agents

Arylcycloalkylamines, which share a resemblance in structure to the compound , have been identified as key pharmacophoric groups in several antipsychotic agents. These structures improve the potency and selectivity of binding affinity at D2-like receptors, highlighting their significance in designing new therapeutic drugs D. Sikazwe et al., 2009.

Nucleophilic Aromatic Substitution

Research on nucleophilic aromatic substitution reactions provides insights into the chemical behavior of complex aromatic compounds, including potential intermediates or derivatives similar to the queried compound. Understanding these reactions is crucial for synthesizing new materials or modifying existing compounds for specific applications F. Pietra & D. Vitali, 1972.

Synthesis of Biphenyl Intermediates

Studies on the synthesis of biphenyl intermediates, essential for manufacturing pharmaceuticals like flurbiprofen, demonstrate the importance of innovative synthetic pathways. These methods contribute to the development of more efficient and environmentally friendly production processes for complex organic molecules Yanan Qiu et al., 2009.

Enzymatic Degradation of Organic Pollutants

Enzymes capable of degrading organic pollutants in the presence of redox mediators offer a promising approach to remediate environmental contaminants. This research area highlights the potential applications of complex organic compounds in enhancing the efficiency of bioremediation processes Maroof Husain & Q. Husain, 2007.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to a specific protein or enzyme, altering its function . Without more information, it’s hard to predict the exact mechanism of action.

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also involve testing its biological activity to see if it has potential as a drug .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c1-12-3-2-4-17(21-12)24-14-7-9-22(10-8-14)18(23)15-6-5-13(20)11-16(15)19/h2-6,11,14H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHACUJLSNDKCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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